![molecular formula C11H12N2O3 B2652339 Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate CAS No. 2470439-59-7](/img/structure/B2652339.png)
Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate
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Overview
Description
“Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate” is a chemical compound with the CAS Number: 2470439-59-7 . It has a molecular weight of 220.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O3/c1-16-11(15)7-2-3-9-8(6-7)10(14)13-5-4-12-9/h2-3,6,12H,4-5H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 220.23 .Scientific Research Applications
- Applications :
- Drug Design : Researchers explore these compounds as chemical tools to understand biological processes. For instance, they could serve as starting points for developing inhibitors targeting specific enzymes or pathways .
- EZH2 Inhibition : EN300-26981080 could be useful in studying the biology of EZH2, a histone lysine methyltransferase implicated in cancer aggressiveness, metastasis, and poor prognosis .
- Applications :
- Applications :
- Fused Ring Systems : Quinolin-2,4-dione derivatives contribute to the synthesis of fused ring systems, such as four-membered to seven-membered heterocycles. These heterocycles often exhibit unique biological activities .
Drug Research and Development
Antibacterial Properties
Heterocycle Synthesis
Safety and Hazards
properties
IUPAC Name |
methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-11(15)7-2-3-9-8(6-7)10(14)13-5-4-12-9/h2-3,6,12H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGNRGKAWZUEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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